Cas no 1260904-75-3 (N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide structure
1260904-75-3 structure
Product Name:N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
CAS No:1260904-75-3
MF:C17H23N3O3S
MW:349.447822809219
CID:5321647
Update Time:2025-07-20

N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
    • STL073839
    • N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
    • N-cyclopentyl-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
    • N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
    • Inchi: 1S/C17H23N3O3S/c1-11(2)9-20-16(22)15-13(7-8-24-15)19(17(20)23)10-14(21)18-12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,18,21)
    • InChI Key: PUILAHBHAFMEKE-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C(N(C(N2CC(NC1CCCC1)=O)=O)CC(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 519
  • XLogP3: 2.8
  • Topological Polar Surface Area: 98

N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide Pricemore >>

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N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide Related Literature

Additional information on N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Comprehensive Overview of N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS No. 1260904-75-3)

N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS No. 1260904-75-3) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thieno[3,2-d]pyrimidine core, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which include a cyclopentyl group and a 2-methylpropyl side chain, as these moieties may influence its biological activity and pharmacokinetic properties.

In recent years, the demand for novel heterocyclic compounds like N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has surged due to their potential roles in targeting various diseases. For instance, the thieno[3,2-d]pyrimidine scaffold is known for its versatility in modulating enzyme activity, making it a valuable template for designing inhibitors of kinases and other therapeutic targets. This aligns with the growing interest in personalized medicine and precision therapeutics, where compounds with specific structural motifs are tailored to address unmet medical needs.

The synthesis and characterization of CAS No. 1260904-75-3 involve advanced organic chemistry techniques, including multi-step reactions and spectroscopic validation. The compound's 2,4-dioxo functionality is particularly noteworthy, as it may contribute to hydrogen bonding interactions with biological targets, enhancing its binding affinity. Such insights are critical for researchers optimizing lead compounds in early-stage drug development. Additionally, the compound's acetamide linkage offers opportunities for further derivatization, enabling the exploration of structure-activity relationships (SAR) to improve efficacy and reduce off-target effects.

From an industrial perspective, N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to minimize environmental impact, chemists are exploring catalytic methods and solvent-free reactions to produce such compounds efficiently. This resonates with the broader trend of sustainable pharmaceutical manufacturing, a topic frequently searched by professionals in the field.

Another area of interest is the compound's potential applications in cancer research. The thieno[3,2-d]pyrimidine core has been implicated in the inhibition of key signaling pathways, such as PI3K/AKT/mTOR, which are often dysregulated in tumors. While CAS No. 1260904-75-3 itself may not be a clinical candidate, its structural analogs could pave the way for next-generation oncology therapeutics. This connection to cancer drug discovery is a hot topic in both academic and industry circles, driving further investigation into related compounds.

In summary, N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide represents a fascinating case study in modern medicinal chemistry. Its intricate structure, combined with its potential biological relevance, makes it a compound of interest for researchers tackling complex diseases. As the scientific community continues to explore its properties and applications, this compound may contribute to breakthroughs in drug design and therapeutic innovation.

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